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For researchers, scientists, and drug development professionals navigating the complex

landscape of proteomics data, the choice of ontology is a critical decision that impacts data

integration, analysis, and knowledge generation. This guide provides an objective comparison

of the recently developed Immunopeptidomics Ontology (Imopo) with established proteomics-

related ontologies: the Protein Ontology (PRO), the Gene Ontology (GO), and the Proteomics

Standards Initiative Mass Spectrometry-based Proteomics Standards Initiative - Protein

Modifications (PSI-MOD) ontology.

This comparison focuses on the structural and functional differences between these resources,

supported by quantitative data and detailed experimental context. Our aim is to equip

researchers with the information needed to select the most appropriate ontology for their

specific research questions and data types.

At a Glance: A Quantitative Comparison
To provide a clear overview of the scope and complexity of each ontology, the following table

summarizes key metrics. These metrics were gathered from the latest available versions of

each ontology.
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Metric Imopo (v1.0)
Protein
Ontology
(PRO) (v71.0)

Gene Ontology
(GO) (2025-10-
10)

PSI-MOD
(v1.031.6)

Total

Classes/Terms
48 ~150,000 39,354[1] 2,098[2]

Object Properties 18 ~20 Not applicable Not applicable

Data Properties 22 ~10 Not applicable Not applicable

Primary Focus

Immunopeptidom

ics data

standardization

and integration

Protein entities,

their forms, and

complexes[3][4]

[5][6]

Gene and gene

product attributes

across species[3]

Protein post-

translational

modifications[7]

Key Strength

Data-centric

model for

immunopeptidom

ics experiments

Detailed

representation of

protein evolution

and

modifications

Broad functional

annotation

across biological

domains

Comprehensive

and standardized

vocabulary for

PTMs

In-Depth Ontology Comparison
The Immunopeptidomics Ontology (Imopo)
Imopo is a specialized ontology designed to standardize the terminology and semantics within

the emerging field of immunopeptidomics.[8][9] Its primary goal is to create a data-centric

framework for representing and integrating data from immunopeptidomics experiments, thereby

bridging the gap between proteomics and clinical genomics, particularly in the context of

cancer research.[8][9]

A key feature of Imopo is its design as a component of a larger biomedical knowledge graph,

with cross-references to 24 other relevant ontologies, including the National Cancer Institute

Thesaurus and the Mondo Disease Ontology.[8] This structure facilitates data integration and

enables complex queries and knowledge inference.[8]

The Protein Ontology (PRO)
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The Protein Ontology (PRO) provides a formal classification of protein entities.[3][4][5][6] It is

structured into three sub-ontologies:

ProEvo: Describes proteins based on their evolutionary relatedness.

ProForm: Represents the multiple protein forms that can be generated from a single gene,

including isoforms, variants, and post-translationally modified forms.[4]

ProComp: Defines protein-containing complexes.[4]

PRO's strength lies in its ability to represent the complexity of the proteome with a high degree

of specificity, which is essential for detailed pathway and disease modeling.[3]

The Gene Ontology (GO)
The Gene Ontology (GO) is a widely used bioinformatics resource that provides a

comprehensive, computational model of biological systems.[1] It is composed of three domains:

Molecular Function (MF): The activities of gene products at the molecular level.

Cellular Component (CC): The locations of gene products within a cell or its environment.

Biological Process (BP): The larger biological programs accomplished by multiple molecular

activities.

In proteomics, GO is primarily used for functional enrichment analysis to interpret large lists of

identified proteins and understand their collective biological significance.

PSI-MOD
The Proteomics Standards Initiative-Protein Modifications (PSI-MOD) ontology is a controlled

vocabulary for the annotation of protein post-translational modifications (PTMs).[7] It provides a

standardized nomenclature and hierarchical representation of PTMs, which is crucial for the

accurate reporting and comparison of proteomics data, especially in studies focused on cell

signaling and regulation.[7]
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Experimental Context: An Immunopeptidomics
Workflow
To understand how these ontologies are applied in practice, consider a typical

immunopeptidomics experiment designed to identify tumor-specific neoantigens. The following

protocol outlines the key steps, from sample preparation to data analysis.

Experimental Protocol: Identification of Tumor-Specific
Neoantigens using Immunopeptidomics
1. Sample Preparation:

Tumor and adjacent normal tissues are collected from patients.
Cells are lysed using a mild detergent to preserve protein complexes.
Major Histocompatibility Complex (MHC) class I molecules are isolated from the cell lysate
using immunoaffinity purification with MHC class I-specific antibodies.

2. Peptide Elution and Separation:

Peptides bound to the MHC class I molecules are eluted using a low pH buffer.
The eluted peptides are separated from the larger MHC molecules by size-exclusion
chromatography.
The peptide mixture is then desalted and concentrated.

3. Mass Spectrometry Analysis:

The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry
(LC-MS/MS).
The mass spectrometer is operated in data-dependent acquisition (DDA) or data-
independent acquisition (DIA) mode to acquire fragmentation spectra of the peptides.

4. Data Analysis and Ontology Annotation:

The raw MS data is processed using a database search engine to identify the peptide
sequences. The search database typically includes the human proteome and a patient-
specific database of mutations derived from exome sequencing of the tumor.
Identified peptides are then annotated using various ontologies:
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Imopo: Would be used to model the entire experimental process, from sample collection to
peptide identification, linking the identified peptides to the specific patient, tissue type, and
experimental conditions.
PRO: Would be used to precisely identify the protein from which the peptide originated,
including any known post-translational modifications or isoforms.
GO: Would be used for functional enrichment analysis of the source proteins of the identified
peptides to understand the biological processes that are active in the tumor
microenvironment.
PSI-MOD: Would be used to annotate any identified post-translational modifications on the
peptides, which can be critical for their immunogenicity.

The following diagram illustrates this experimental workflow:
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A typical experimental workflow for immunopeptidomics.
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Signaling Pathway Visualization: MHC Class I
Antigen Presentation
The presentation of endogenous peptides by MHC class I molecules is a fundamental process

in cellular immunity. Understanding this pathway is crucial for interpreting immunopeptidomics

data. The following diagram illustrates the key steps of the MHC class I antigen presentation

pathway.
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The MHC Class I antigen presentation pathway.
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Conclusion
The choice of ontology in proteomics research is highly dependent on the specific experimental

goals. Imopo emerges as a powerful tool for standardizing and integrating data within the

specialized domain of immunopeptidomics, offering a data-centric model that facilitates

knowledge generation. PRO provides an unparalleled level of detail for representing the vast

diversity of protein forms, which is essential for mechanistic studies. GO remains the gold

standard for functional annotation and enrichment analysis, providing a broad biological context

to proteomics datasets. PSI-MOD is indispensable for studies focused on the critical role of

post-translational modifications.

For researchers in the field of immunopeptidomics, a combined approach that leverages the

strengths of each of these ontologies is likely to yield the most comprehensive and insightful

results. As Imopo continues to develop and gain adoption, it will undoubtedly play an

increasingly important role in the integration and analysis of immunopeptidomics data,

ultimately accelerating the discovery of new immunotherapies and biomarkers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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